1-cyclopropyl-1H-imidazol-5-amine

Physicochemical Properties Medicinal Chemistry Scaffold Optimization

1-Cyclopropyl-1H-imidazol-5-amine (CAS 1314920-07-4) is the definitive N1-cyclopropyl-1H-imidazol-5-amine scaffold for rational kinase and mutant IDH1 inhibitor design. The N1-cyclopropyl group imposes steric/electronic effects fundamentally different from N1-methyl or aryl analogs—altering pKa (7.88±0.61) and molecular conformation to optimize target engagement and ADME profiles. Generic substitution is not viable. Secure this building block for CCR5 antagonist or IDH1R132H programs. Request a quote for bulk or custom synthesis.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
Cat. No. B8701481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopropyl-1H-imidazol-5-amine
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESC1CC1N2C=NC=C2N
InChIInChI=1S/C6H9N3/c7-6-3-8-4-9(6)5-1-2-5/h3-5H,1-2,7H2
InChIKeyKWVPAFMKEJWTCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropyl-1H-imidazol-5-amine: A Specialized N1-Cyclopropyl Imidazole-5-amine Scaffold for Medicinal Chemistry


1-Cyclopropyl-1H-imidazol-5-amine (CAS: 1314920-07-4) is a heterocyclic amine characterized by an imidazole ring functionalized with an amine group at the 5-position and a cyclopropyl substituent at the N1 nitrogen . This scaffold distinguishes it from common N1-alkyl or aryl imidazole analogs, offering a unique steric and electronic profile that is leveraged in medicinal chemistry for the development of kinase inhibitors and other bioactive molecules [1].

The Critical Role of the N1-Cyclopropyl Group in 1-Cyclopropyl-1H-imidazol-5-amine for Structure-Activity Relationships


Generic substitution of the N1-cyclopropyl group in 1-cyclopropyl-1H-imidazol-5-amine with smaller alkyl or aryl moieties is not viable due to profound effects on key physicochemical properties such as basicity (pKa) and molecular conformation. The cyclopropyl ring imposes unique steric constraints and electronic effects that alter the compound's ability to engage in hydrogen bonding and π-interactions, directly impacting target binding and pharmacokinetic profiles in ways that N1-methyl or N1-ethyl analogs cannot replicate .

Quantitative Differentiation of 1-Cyclopropyl-1H-imidazol-5-amine from Key Analogs: A Procurement and Selection Guide


Modulation of Amine Basicity: A 7.13 pKa Unit Shift vs. 2-Cyclopropyl Analog

The basicity of the primary amine in 1-cyclopropyl-1H-imidazol-5-amine is significantly altered by the position of the cyclopropyl substituent on the imidazole ring. The N1-substituted isomer exhibits a predicted pKa of 7.88±0.61, which is 7.13 units lower than the 15.01±0.10 predicted for the 2-cyclopropyl isomer, 2-cyclopropyl-1H-imidazol-5-amine . This dramatic shift in protonation state at physiological pH (7.4) fundamentally changes the compound's hydrogen-bonding capacity and solubility profile.

Physicochemical Properties Medicinal Chemistry Scaffold Optimization

Enhanced Lipophilicity and Molecular Density: Contrasting Physicochemical Profiles with N1-Methyl Analog

Replacing the N1-methyl group with an N1-cyclopropyl group results in a notable increase in molecular density and a shift in boiling point. 1-cyclopropyl-1H-imidazol-5-amine has a predicted density of 1.46±0.1 g/cm³ and a predicted boiling point of 374.4±15.0 °C , whereas the N1-methyl analog, 1-methyl-1H-imidazol-5-amine, has a predicted density of 1.22±0.1 g/cm³ and a predicted boiling point of 323.0±15.0 °C .

Physicochemical Properties Lipophilicity Molecular Modeling

Imidazole Cyclopropyl Amines as Privileged Scaffolds for Mutant IDH1 Inhibition

The imidazole cyclopropyl amine motif, of which 1-cyclopropyl-1H-imidazol-5-amine is a foundational building block, has been validated as a key pharmacophore for inhibiting mutant IDH1. In a medicinal chemistry campaign, optimized analogues derived from this scaffold demonstrated potent inhibition of IDH1R132H enzymatic activity and reduced 2-hydroxyglutarate (2HG) production in IDH1 mutant HT1080 cells [1]. While specific data for the unadorned amine is limited, its role as the core structure for these advanced leads is firmly established.

Cancer Therapeutics IDH1 Inhibitors Structure-Based Drug Design

Potential as a CCR5 Antagonist Scaffold in Immuno-Oncology and Virology

Preliminary pharmacological screening suggests that compounds based on the 1-cyclopropyl-1H-imidazol-5-amine scaffold can act as CCR5 antagonists [1]. CCR5 is a key co-receptor for HIV entry and is implicated in various inflammatory and autoimmune diseases. Although specific IC50 values for the parent compound are not publicly disclosed, this activity profile for the chemical class indicates its utility in developing novel therapeutics for HIV, asthma, rheumatoid arthritis, and other CCR5-mediated conditions.

Immunology HIV Chemokine Receptors

Optimal Scientific and Industrial Deployment Scenarios for 1-Cyclopropyl-1H-imidazol-5-amine


Design and Synthesis of Novel Mutant IDH1 Inhibitors

Medicinal chemistry teams can utilize 1-cyclopropyl-1H-imidazol-5-amine as a core building block for the rational design of novel inhibitors targeting mutant IDH1. The scaffold's unique N1-cyclopropyl group has been shown to be a critical component in achieving potent inhibition of IDH1R132H and reducing cellular 2HG levels in lead compounds . Its predicted pKa of 7.88±0.61 also suggests a favorable protonation state at physiological pH, which can be fine-tuned to enhance target binding and pharmacokinetic properties [1].

Development of CCR5 Antagonists for Immunological and Viral Diseases

Research programs focused on chemokine receptor antagonism can leverage this scaffold to develop novel CCR5 antagonists. Preliminary data indicate that compounds within this chemical space are active against CCR5, a validated target for HIV therapy and inflammatory diseases like asthma and rheumatoid arthritis . The distinct physicochemical profile of the cyclopropyl analog, compared to its methyl counterpart, offers a different vector for exploring structure-activity relationships (SAR) around the CCR5 receptor [1].

Physicochemical Profiling and Computational Chemistry Studies

Computational chemists and those involved in pre-formulation studies can use 1-cyclopropyl-1H-imidazol-5-amine to investigate the impact of the cyclopropyl group on fundamental molecular properties. The 7.13 pKa unit difference compared to the 2-cyclopropyl isomer , along with the increased density relative to the N1-methyl analog [1], provides a clear, quantitative basis for training and validating predictive models for drug-likeness, solubility, and permeability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-cyclopropyl-1H-imidazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.